molecular formula C8H9ClO4S B1301982 2,4-Dimethoxybenzenesulfonyl chloride CAS No. 63624-28-2

2,4-Dimethoxybenzenesulfonyl chloride

Cat. No. B1301982
CAS RN: 63624-28-2
M. Wt: 236.67 g/mol
InChI Key: AYGZKRRIULCJKC-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzenesulfonyl chloride is a chemical compound that can be synthesized from 2,4-dihydroxybenzoic acid. The synthesis involves methylation using dimethyl sulfate followed by chlorination with thionyl chloride (SOCl2), with benzene as a solvent and aluminum chloride (AlCl3) as a catalyst. The reaction yields a total of 74.1% under optimal conditions, and the structure of the synthesized compound is confirmed by 1H NMR and FT-IR spectroscopy .

Synthesis Analysis

The synthesis of 2,4-Dimethoxybenzenesulfonyl chloride is a two-step process. Initially, 2,4-dihydroxybenzoic acid is methylated to form 2,4-dimethoxybenzoic acid. Subsequently, this intermediate is chlorinated using SOCl2 to produce the final compound. The use of benzene as a solvent and AlCl3 as a catalyst at reflux for 1.5 hours is crucial for the reaction's success. The process is efficient, with a high yield, indicating a well-optimized synthetic route .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of 2,4-Dimethoxybenzenesulfonyl chloride, related compounds have been structurally characterized by X-ray single crystal diffraction. For example, isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized and analyzed, revealing that these molecules form molecular crystals with a framework cross-linked by hydrogen bonds . This suggests that 2,4-Dimethoxybenzenesulfonyl chloride may also exhibit interesting structural characteristics conducive to forming solid-state structures.

Chemical Reactions Analysis

The chemical behavior of related compounds, such as 2-chloro-1,4-dimethoxybenzene, has been studied in the context of lignin peroxidase (LiP) oxidation reactions. These studies have shown that such compounds can act as cofactors in enzymatic reactions, influencing the oxidation of other substrates like anisyl alcohol. The formation of cation radicals and their role in mediating oxidation reactions has been observed, which provides insight into the reactivity of chloroaromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethoxybenzenesulfonyl chloride are not directly detailed in the provided data. However, the solvolysis of a related compound, 3,4-dimethoxybenzenesulfonyl chloride, has been investigated, revealing insights into the reaction mechanisms and solvent effects. Kinetic solvent isotope effects and product selectivities in various solvents have been reported, which can be indicative of the physical and chemical behavior of sulfonyl chlorides in different environments .

Scientific Research Applications

Chemical Reactions and Solvolytic Studies

Solvolyses of related compounds like 3,4-dimethoxybenzenesulfonyl chloride (DSC) in various solvents have been extensively studied. These studies provide insight into kinetic solvent isotope effects and product selectivities in different solvent mixtures. Notably, these analyses reveal information about reaction channels and mechanisms, essential for understanding the behavior of similar compounds such as 2,4-Dimethoxybenzenesulfonyl chloride in solvolytic conditions (Koo et al., 2007).

Derivatization Agent for Analytical Chemistry

2,5-Dimethoxybenzenesulfonyl chloride (DMOSC), closely related to the requested compound, has been used as a derivatization agent in high-performance liquid chromatography (HPLC). This application is particularly relevant for the determination of secondary amines like glyphosate. The derivatization process with DMOSC is noted for its rapid reaction time and high chemical activity, enhancing the detection capabilities in analytical studies (Fang et al., 2014).

Structural and Molecular Studies

In-depth structural and molecular-electronic studies of compounds structurally similar to 2,4-Dimethoxybenzenesulfonyl chloride have been conducted. These studies involve X-ray single crystal diffraction and quantum-chemical calculations to understand the electronic structure of sterically hindered molecules. Such research provides crucial insights into intramolecular interactions and kinetic behavior, which are relevant for understanding the properties of 2,4-Dimethoxybenzenesulfonyl chloride (Rublova et al., 2017).

Application in Solid-Phase Synthesis

Benzenesulfonamides, prepared from primary amines and nitrobenzenesulfonyl chlorides (related to 2,4-Dimethoxybenzenesulfonyl chloride), have been used as intermediates in various chemical transformations. These applications include solid-phase synthesis, where they serve as key intermediates for producing diverse chemical scaffolds (Fülöpová & Soural, 2015).

Synthesis and Characterization

The synthesis and characterization of compounds like 2,4-Dimethoxybenzenesulfonyl chloride have been documented. This includes optimal reaction conditions and structural analysis through spectroscopic techniques, contributing to a deeper understanding of its chemical properties and potential applications (You-zhi, 2007).

Safety And Hazards

2,4-Dimethoxybenzenesulfonyl chloride is classified as causing severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,4-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGZKRRIULCJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370406
Record name 2,4-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxybenzenesulfonyl chloride

CAS RN

63624-28-2
Record name 2,4-Dimethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63624-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SR Kim, H Choi, JK Park, IS Koo… - Bulletin of the Korean …, 2014 - researchgate.net
The solvolysis rate constants of 2, 4-dimethoxybenzenesulfonyl chloride (1) in 30 different solvents are well correlated with the extended Grunwald-Winstein equation, using the NT …
Number of citations: 4 www.researchgate.net
P Jacob III, G Anderson III, CK Meshul… - Journal of Medicinal …, 1977 - ACS Publications
Regiospecific syntheses of the three monomethylthio analogues of l-(2, 4, 5-trimethoxyphenyl)-2-aminopropane are described. The three isomeric amines were evaluated for potential …
Number of citations: 33 pubs.acs.org
HR Snyder, RE Heckert - Journal of the American Chemical …, 1952 - ACS Publications
A mixture of 48% hydrobromic acid and phenol is an excellent reagent for the rapid cleavage of a sulfonamide when the object is the recovery of the constituent amine. The cleavage is …
Number of citations: 164 pubs.acs.org
H Kutuk, JG Tilleit - Phosphorus, Sulfur, and Silicon and the …, 2001 - Taylor & Francis
Rates of solvolyses of N-benzoyl-arenesulfonimidoyl chlorides have been studied in different compositions of aqueous organic solvents and analysed in terms of the mol fraction of …
Number of citations: 2 www.tandfonline.com
R Bonifaci, RM Forbes… - GAZZETTA …, 1995 - … ITALIANA VIALE LIEGI 48, I-00198 …
Number of citations: 5
JD Scott, MW Miller, SW Li, SI Lin, HA Vaccaro… - Bioorganic & medicinal …, 2009 - Elsevier
Vasopressin 1b (V1b) antagonists have been postulated as possible treatments for depression and anxiety. A novel series of potent and selective V1b antagonists has been identified …
Number of citations: 23 www.sciencedirect.com
LA van Vliet, P de Boer, H Wikström, TA Pugsley… - Ligands for the … - research.rug.nl
The hypothesis that compounds which selectively antagonize the dopamine (DA) D4 receptor will provide new atypical antipsychotics has mainly been fueled by two observations: The …
Number of citations: 2 research.rug.nl
L Wang, J Jiang, L Zhang, Q Zhang… - Journal of medicinal …, 2020 - ACS Publications
Cell division cycle 37 (Cdc37) is known to work as a kinase-specific cochaperone, which selectively regulates the maturation of kinases through protein–protein interaction (PPI) with …
Number of citations: 24 pubs.acs.org
A Yoshida, K Okamoto, T Yanagi, K Nogi, H Yorimitsu - Tetrahedron, 2020 - Elsevier
Abstract Treatment of aryl sulfoxides and sulfonanilides with trifluoroacetic anhydride resulted in the dehydrative metal-free construction of the corresponding unsymmetrical biaryls. The …
Number of citations: 7 www.sciencedirect.com
S Teklu, LL Gundersen, T Larsen, KE Malterud… - Bioorganic & medicinal …, 2005 - Elsevier
A number of indolizine 1-sulfonates have been prepared by cyclization of cyclopropenones with pyridines followed by trapping of the intermediate 1-indolizinol with a sulfonyl halide, …
Number of citations: 116 www.sciencedirect.com

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